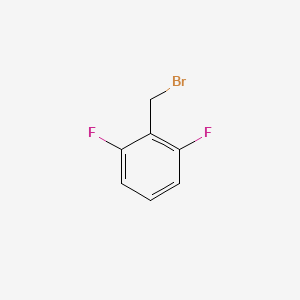

2,6-Difluorobenzyl bromide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXJPJGBWSZHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234238 | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-00-9 | |

| Record name | 2,6-Difluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNK4D2QCW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Synthesis of 2,6-Difluorobenzyl Bromide

The synthesis of this compound, a key intermediate in various chemical syntheses, can be achieved through several distinct pathways. innospk.com These methods primarily involve the bromination of a precursor molecule, with variations in reagents and conditions influencing the reaction's efficiency, yield, and purity.

A cost-effective and efficient method for preparing this compound involves the oxidative bromination of 2,6-difluorotoluene (B1296929). google.com In this process, hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) serve as the brominating agents. The reaction is typically initiated by light, which promotes the formation of bromine radicals. google.com

The underlying mechanism involves the reaction of HBr with H₂O₂ to generate elemental bromine. Under photoinitiation, a bromine radical is formed, which then abstracts a hydrogen atom from the methyl group of 2,6-difluorotoluene. This creates a resonance-stabilized 2,6-difluorobenzyl radical. The subsequent reaction of this radical with bromine yields the desired product, this compound, and regenerates a bromine radical, which continues the chain reaction. google.com This method is noted for its high atom economy and for producing water as the main byproduct. google.com

An example of this synthesis involves reacting 2,6-difluorotoluene with 40% hydrobromic acid and 30% hydrogen peroxide in a solvent like dichloromethane, under illumination from an iodine-tungsten lamp. After the reaction is complete, the mixture is washed with a saturated sodium sulfite (B76179) solution and then water, dried over anhydrous sodium sulfate (B86663), and purified by silica (B1680970) gel column chromatography to yield the final product. google.com

Table 1: Reaction Conditions for Synthesis via HBr/H₂O₂

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2,6-Difluorotoluene | google.com |

| Reagents | 40% Hydrobromic Acid, 30% Hydrogen Peroxide | google.com |

| Initiator | Light (e.g., 1000W iodine-tungsten lamp) | google.com |

| Solvent | Dichloromethane, Cyclohexane, or Chloroform | google.com |

| Reaction Time | 6 to 24 hours | google.com |

| Purification | Washing, Drying, Silica Gel Column Chromatography | google.com |

The traditional method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. missouri.edumasterorganicchemistry.com This reaction is a free-radical substitution typically carried out in an anhydrous solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by light. missouri.eduwikipedia.org The advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com

Another alternative reagent mentioned for benzylic bromination is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be used with a catalyst like zirconium tetrachloride (ZrCl₄) to prevent competing bromination of the aromatic ring. scientificupdate.com

This compound can also be synthesized from 2,6-difluorobenzyl alcohol. This conversion is an example of the Appel reaction, a well-established method for converting alcohols into the corresponding alkyl halides. The reaction utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

In this process, the triphenylphosphine and carbon tetrabromide react to form a phosphonium (B103445) salt intermediate. The alcohol then acts as a nucleophile, leading to the formation of an alkoxyphosphonium bromide. The bromide ion then displaces triphenylphosphine oxide in an Sₙ2 reaction to yield the final alkyl bromide product, this compound. The reaction is typically carried out in an inert solvent such as diethyl ether at room temperature. glasp.co

Optimizing the yield and purity of this compound is crucial for its application. In the HBr/H₂O₂ synthesis method, several factors are key to achieving high purity and yield. The use of light as a radical initiator is advantageous over chemical initiators like AIBN, as it avoids the introduction of impurities from the initiator's decomposition products. google.com

Post-reaction workup is also critical for purity enhancement. The reaction solution is typically washed with a saturated sodium sulfite solution to remove any unreacted bromine, followed by washing with water. The organic layer is then dried using an anhydrous drying agent like sodium sulfate. Final purification is often achieved through silica gel column chromatography, with an eluent such as petroleum ether, to separate the product from any remaining starting material or byproducts. google.com These procedures can result in product purity of 99.0% or higher. google.com For the Wohl-Ziegler reaction using NBS, it is important to use freshly recrystallized NBS and an anhydrous solvent to minimize side reactions and hydrolysis of the product. missouri.edu

Nucleophilic Substitution Reactions of this compound

This compound is a versatile substrate for nucleophilic substitution reactions, where the bromide ion, a good leaving group, is displaced by a nucleophile. innospk.com Its structure as a primary benzylic halide allows it to react via both Sₙ1 and Sₙ2 mechanisms, with the predominant pathway being highly dependent on the reaction conditions. ucalgary.ca

Benzylic halides, such as this compound, are capable of reacting through either an Sₙ1 or Sₙ2 pathway due to their unique structure. ucalgary.caquora.com

Sₙ2 Mechanism: As a primary halide, the benzylic carbon is not sterically hindered, allowing for a backside attack by a nucleophile. ucalgary.ca This concerted, one-step mechanism is favored by strong nucleophiles (e.g., cyanide, thiolate anions) and polar aprotic solvents (e.g., DMSO, acetone). libretexts.orgksu.edu.sa The two electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the benzylic carbon through a negative inductive effect (-I effect). This effect pulls electron density away from the reaction center, making it more susceptible to nucleophilic attack and potentially accelerating the Sₙ2 reaction rate. minia.edu.eg

Sₙ1 Mechanism: The Sₙ1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. ksu.edu.sa The benzyl (B1604629) carbocation is significantly stabilized by resonance, as the positive charge can be delocalized over the adjacent aromatic ring. quora.com This stabilization makes the Sₙ1 pathway accessible, particularly for secondary and tertiary benzylic halides. ucalgary.ca For a primary benzylic halide like this compound, this pathway is favored under conditions with weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can stabilize the ionic intermediates. libretexts.org However, the strong inductive electron-withdrawing effect of the two ortho-fluorine atoms destabilizes the adjacent positive charge of the benzyl carbocation. minia.edu.eg This destabilization makes the Sₙ1 pathway for this compound less favorable compared to that of an unsubstituted benzyl bromide.

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathway for this compound

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism | Reference |

|---|---|---|---|

| Substrate Structure | Primary benzylic (resonance-stabilized carbocation possible, but destabilized by F atoms) | Primary benzylic (low steric hindrance, enhanced electrophilicity due to F atoms) | ucalgary.caquora.comminia.edu.eg |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, OH⁻) | libretexts.org |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | libretexts.org |

| Leaving Group | Good leaving group (Br⁻) | Good leaving group (Br⁻) | ksu.edu.sa |

Alkylation Reactions with Nitrogen-Containing Heterocycles

This compound serves as a potent electrophile for the alkylation of various nucleophilic nitrogen-containing heterocyclic systems. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring enhances the reactivity of the benzylic carbon, facilitating nucleophilic substitution reactions.

The alkylation of quinazoline-2-thioxo-4-one and its derivatives with this compound is a key method for introducing the 2,6-difluorobenzyl moiety onto this scaffold. Due to the presence of multiple nucleophilic centers (S, N1, N3, and O), the regioselectivity of the alkylation is dependent on the reaction conditions. However, for 2-mercaptoquinazolin-4(3H)-one, alkylation predominantly occurs at the sulfur atom (S-alkylation) due to the higher acidity and nucleophilicity of the thiol group compared to the nitrogen atoms under typical conditions. researchgate.net

The general reaction involves the deprotonation of the thione/thiol group with a base, followed by nucleophilic attack on the benzylic carbon of this compound. Common bases used for this transformation include potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN). nih.govnih.gov The reaction proceeds efficiently to yield the corresponding 2-(2,6-difluorobenzylthio)quinazolin-4(3H)-one derivatives. nih.gov

Table 1: General Conditions for S-Alkylation of 2-Thioxoquinazolines with Benzyl Halides

| Reagent | Base | Solvent | Temperature | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Substituted Benzyl Bromide | K₂CO₃ | DMSO/MeCN | Not specified | S-alkylated quinazolinone | nih.gov |

| Aralkyl Halide | K₂CO₃ | Not specified | 80 °C | Thioalkylated benzo[g]quinazolines | nih.gov |

TBAB: Tetrabutylammonium (B224687) bromide

This compound is effectively used for the N-alkylation of benzimidazoles. The benzimidazole (B57391) ring contains two nitrogen atoms, N1 and N3. In an unsubstituted benzimidazole, these two nitrogens are equivalent due to tautomerism. Alkylation can occur at either nitrogen, and the reaction with an alkyl halide like this compound typically yields a single N-alkylated product.

The reaction is generally carried out by treating the benzimidazole with a base to deprotonate the N-H group, creating a more nucleophilic benzimidazolide (B1237168) anion. This anion then displaces the bromide from this compound. Common reaction systems include the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). nih.govresearchgate.net Phase-transfer catalysts like tetrabutylammonium hydrogen sulfate can also be employed with aqueous potassium hydroxide. researchgate.net

Table 2: Representative Conditions for N-Alkylation of Benzimidazoles

| Alkylating Agent | Base | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Benzyl Bromide | K₂CO₃ | MeCN | Not specified | N-alkylated benzimidazole | researchgate.net |

| Phenacyl Halides | K₂CO₃ | MeCN | Not specified | N-phenacylbenzimidazole | nih.gov |

TBAHSO₄: Tetrabutylammonium hydrogen sulfate

Reactions with Azide (B81097) Reagents for Azide Formation

The reaction of this compound with an azide salt, typically sodium azide (NaN₃), is a straightforward and efficient method for the synthesis of 2,6-difluorobenzyl azide. This transformation is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where the azide ion acts as a potent nucleophile, displacing the bromide ion. masterorganicchemistry.com

This synthesis is commonly performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvate the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile. chemicalbook.comchemspider.com The reaction generally proceeds at moderate temperatures, for instance, 50 °C, and can be stirred for several hours to ensure completion. chemicalbook.com The resulting 2,6-difluorobenzyl azide is a key intermediate for further transformations, notably in "click" chemistry for the formation of 1,2,3-triazoles. masterorganicchemistry.comrsc.org

Table 3: Synthesis of 2,6-Difluorobenzyl Azide

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | NaN₃ | DMF | 50 °C | 24 h | 68% (over 3 steps) | chemicalbook.com |

Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions (Implied by building block nature)

As a reactive benzylic halide, this compound is an excellent building block for the formation of new carbon-carbon bonds through various cross-coupling reactions. innospk.com These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. The C(sp³)–Br bond can be activated by various transition metal catalysts, typically those based on palladium or nickel, to couple with a wide range of organometallic or organic partners.

One prominent example is the Negishi coupling, where the benzyl bromide is first converted in situ to an organozinc reagent. This intermediate then undergoes palladium-catalyzed cross-coupling with an aryl or vinyl halide. nih.gov A simplified, one-pot version of this process involves mixing the benzyl bromide and an aryl halide with zinc dust and a palladium catalyst directly in an aqueous medium. nih.gov

Furthermore, modern metallaphotoredox dual catalysis presents another powerful strategy. In these reactions, a photocatalyst absorbs light to initiate an electron transfer process that, in conjunction with a nickel catalyst, facilitates the coupling of the benzyl bromide with other electrophiles or nucleophiles under mild conditions. nih.govprinceton.edu These methods enable the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, making this compound a versatile precursor for diarylmethanes and other complex structures. nih.govnih.gov

Table 4: Potential Cross-Coupling Reactions for this compound

| Coupling Type | Catalyst System | Partner | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Negishi-type | Pd catalyst / Zn | Aryl halide | C(sp³)–C(sp²) | nih.gov |

| Suzuki-Miyaura | Pd catalyst | Alkyl MIDA boronate | C(sp³)–C(sp³) | nih.gov |

| Photoredox/Nickel | Ir or Ru photocatalyst / Ni catalyst | Alkyl trifluoroborate | C(sp³)–C(sp³) | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Pharmaceutical Intermediate

2,6-Difluorobenzyl bromide is a pivotal intermediate in the production of several significant pharmaceutical compounds. google.cominnospk.com Its reactivity allows for its incorporation into diverse molecular scaffolds, leading to the development of drugs for a range of medical conditions. innospk.com Notable applications include its use in synthesizing treatments for neurological disorders, hormone-sensitive cancers, and viral infections. google.comgoogle.comfda.gov

Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, is used to treat prostate cancer and uterine fibroids. google.comchemicalbook.com The synthesis of Relugolix involves the use of this compound or its chloride equivalent as a key reagent. google.com In one synthetic pathway, this compound is reacted with a thiophene intermediate in an aprotic solvent like dimethylacetamide (DMAc) at elevated temperatures, a step that proceeds with high yield. google.com This reaction attaches the characteristic 2,6-difluorobenzyl group to the core structure of the molecule, which is essential for its biological activity. google.comchemicalbook.com

Table 1: Key Reagents in Relugolix Synthesis

| Step | Reagent | Role |

|---|---|---|

| Alkylation | This compound | Introduction of the difluorobenzyl moiety |

| Cyclization | Diethylpyrocarbonate (DEPC) | Formation of the thymine derivative |

Rufinamide is a triazole-derived anticonvulsant medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome. fda.govresearchgate.netnih.gov The synthesis of this drug heavily relies on this compound as a starting material. google.comgoogle.com The common synthetic strategy involves the 1,3-dipolar cycloaddition reaction. researchgate.nettandfonline.com In this process, this compound is first converted to 2,6-difluorobenzyl azide (B81097). google.com This azide intermediate then reacts with an alkyne derivative, such as propiolic acid or its esters, to form the 1,2,3-triazole ring that constitutes the core of the Rufinamide molecule. researchgate.netgoogle.com

To improve efficiency and sustainability, multicomponent, one-pot synthesis methods for Rufinamide have been developed. researchgate.nettandfonline.com These approaches combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and reducing waste. One such method involves the reaction of this compound, sodium azide, and propiolamide (B17871) in the presence of a copper(I) catalyst. researchgate.net This process, conducted under "click chemistry" conditions, directly yields Rufinamide with high regioselectivity and in excellent yields (up to 95%). researchgate.net Mechanochemical methods, using ball milling, have also been employed for a rapid, solvent-free, one-pot synthesis, further enhancing the environmental friendliness of the process. tandfonline.com

Table 2: Comparison of Rufinamide Synthesis Methods

| Synthesis Method | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Batch Synthesis | Traditional multi-step process with isolation of intermediates. | Variable | google.com |

| One-Pot Multicomponent | Combines steps, uses Cu(I) catalyst, high regioselectivity. | 95% | researchgate.net |

| Mechanochemical | Solvent-free, rapid, environmentally friendly. | N/A | tandfonline.com |

| Continuous Flow | Short residence time, safe handling of azides, high throughput. | 92-98% | google.comacs.org |

This compound is a crucial building block in the synthesis of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) with potential anti-HIV activity. google.comnih.gov These inhibitors are designed to bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, a key target for antiviral therapy. nih.gov In the synthesis of these compounds, this compound is used to alkylate heterocyclic cores, such as benzimidazoles. nih.gov This alkylation step introduces the 2,6-difluorobenzyl group, which is critical for the compound's binding affinity and inhibitory potency against the viral enzyme. nih.gov Research has shown that benzimidazole (B57391) derivatives bearing this specific substituent exhibit potent activity against both wild-type and mutant strains of HIV-1. nih.gov

The utility of this compound extends to the development of agrochemicals and veterinary medicines. Specifically, it has been used as an intermediate in the synthesis of substituted arylpyrazole compounds, which have applications as parasiticides. google.com

Synthesis of Compounds for Treating Cell Proliferation

While direct research specifically detailing the use of this compound for synthesizing compounds aimed at treating non-cancerous cell proliferation is not extensively documented in available literature, its derivatives have been investigated for their cytotoxic activity against cancer cell lines. For instance, various 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, which can be synthesized using precursors derived from this compound, have shown significant activity against human leukemia (HL-60) and breast cancer (MCF-7) cells. These compounds have been found to induce apoptosis, inhibit cell proliferation, and cause DNA damage, suggesting their potential as leads for new anticancer agents.

Preparation of Sulfonamides for Chronic Diseases (e.g., COPD, rheumatoid arthritis)

Sulfonamides are a class of compounds with a broad spectrum of pharmacological activities, including treatments for chronic conditions like rheumatoid arthritis. The synthesis of sulfonamides traditionally involves the reaction of sulfonyl chlorides with amines. While direct synthesis examples using this compound to create sulfonamides for COPD or rheumatoid arthritis are not prominently featured in recent literature, the versatility of the sulfonamide functional group allows for its incorporation into a wide variety of molecular scaffolds. The principles of sulfonamide synthesis are well-established, involving methods such as the reaction of amines with sulfonyl chlorides or the oxidation of sulfenamides. These methods could theoretically be adapted to include moieties derived from this compound to explore new therapeutic possibilities for chronic inflammatory diseases.

Kinase Inhibitors for Tumor and Cancer Cell Inhibition

Kinase inhibitors are a cornerstone of modern cancer therapy, targeting enzymes that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Small molecule inhibitors, such as imatinib and gefitinib, have revolutionized the treatment of specific cancers by targeting aberrant kinases like Bcr-Abl and EGFR.

The 2,6-difluorobenzyl moiety is a key structural feature in the development of potent and selective kinase inhibitors. For example, 2,6-difluorobenzyl ether derivatives have been synthesized as inverse agonists of RORγt, a nuclear receptor implicated in inflammatory diseases. These compounds demonstrated high potency and good oral bioavailability in preclinical models. The inclusion of the 2,6-difluorobenzyl group can enhance binding affinity and selectivity for the target kinase, leading to improved therapeutic efficacy. The development of kinase inhibitors is an active area of research, with numerous compounds in clinical trials targeting a wide range of kinases involved in cancer progression.

Design and Synthesis of Novel this compound Derivatives for Biological Activity

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ has emerged as a promising target for new antibiotics. FtsZ is essential for bacterial viability and is highly conserved across many bacterial species, yet it is absent in eukaryotes, suggesting that its inhibitors would have low toxicity in humans.

Derivatives of 2,6-difluorobenzamide have been extensively studied as potent inhibitors of FtsZ. These compounds disrupt the formation of the Z-ring, a structure crucial for bacterial cell division, leading to cell filamentation and eventual lysis. The 2,6-difluoro substitution on the benzamide core is often critical for potent antibacterial activity.

Compounds derived from a 2,6-difluorobenzamide scaffold have demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria. This includes activity against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. However, these compounds generally show weak or no activity against Gram-negative bacteria like E. coli and P. aeruginosa.

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| Benzamide Derivative 1 | Susceptible S. aureus | 2.41 - 10.35 |

| Benzamide Derivative 2 | Resistant S. aureus | 2.41 - 10.35 |

| Benzamide Derivative 3 | E. coli ATCC 25922 | > 50 |

| Benzamide Derivative 4 | P. aeruginosa ATCC 27853 | > 50 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

The primary mechanism of action for these 2,6-difluorobenzamide derivatives is the inhibition of bacterial cell division. By targeting FtsZ, these inhibitors prevent the proper assembly of the divisome, the cellular machinery responsible for cytokinesis. This leads to a characteristic elongation of rod-shaped bacteria and enlargement of spherical bacteria, as the cells continue to grow but are unable to divide. This cytological profile, observable through microscopy, is a hallmark of FtsZ inhibition and serves as a key indicator of the compound's mechanism of action.

Thiazolyl Hydrazine Derivatives with Antimicrobial Activity

Heterocyclic compounds containing thiazole and hydrazine motifs are recognized for a wide spectrum of biological activities, including antimicrobial effects. Researchers have synthesized novel thiazolyl hydrazine derivatives incorporating a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole structure to explore their potential as antimicrobial agents.

The synthesis of these complex heterocyclic systems leverages the efficiency and regioselectivity of "click chemistry." The process begins with the preparation of 2,6-difluorobenzyl azide from this compound. This azide is then reacted with a suitable alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a 1,4-disubstituted 1,2,3-triazole ring.

The triazole intermediate, bearing a carbaldehyde group, is then condensed with thiosemicarbazide. The resulting thiosemicarbazide derivative undergoes cyclization with various substituted phenacyl bromides to yield the final target thiazolyl hydrazine derivatives. This synthetic strategy allows for the creation of a diverse library of compounds by varying the substituents on the phenacyl bromide.

The synthesized thiazolyl hydrazine derivatives containing the 1-(2,6-difluorobenzyl) triazole moiety were screened in vitro for their antimicrobial activity against a panel of pathogenic microorganisms. The evaluation was conducted against six bacterial species and four fungal species, with the Minimum Inhibitory Concentration (MIC) determined for the most active compounds.

Antibacterial Activity: The compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus pyogenes, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). Many of the synthesized derivatives demonstrated moderate to good activity against the tested strains.

Antifungal Activity: The antifungal potential was assessed against Candida albicans, Trichoderma viride, Aspergillus flavus, and Aspergillus brasiliensis. Several compounds in the series showed promising activity against these fungal species. The presence of the 2,6-difluorobenzyl group is considered a key contributor to the observed antimicrobial effects of these novel heterocyclic compounds.

Interactive Data Table: Antimicrobial Activity of Thiazolyl Hydrazine Derivatives

| Compound ID | Target Organism | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 5a | S. pyogenes | Gram (+) Bacteria | 62.5 |

| 5b | S. aureus | Gram (+) Bacteria | 125 |

| 5c | K. pneumoniae | Gram (-) Bacteria | 62.5 |

| 5d | P. aeruginosa | Gram (-) Bacteria | 125 |

| 5e | C. albicans | Fungus | 62.5 |

| 5f | A. flavus | Fungus | 125 |

| 5g | B. subtilis | Gram (+) Bacteria | 62.5 |

| 5h | E. coli | Gram (-) Bacteria | 125 |

Pyrrolidin-2-one Derivatives as Acetylcholinesterase Inhibitors

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease. tandfonline.com In the search for new and effective AChE inhibitors, researchers have designed and synthesized novel molecules based on a pyrrolidin-2-one scaffold.

One such rationally designed compound is 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one . tandfonline.com This molecule was developed as part of a library of compounds intended to explore the chemical space around known anti-Alzheimer's agents. tandfonline.com

In silico studies, including extra-precision docking and molecular dynamics simulations, were conducted to predict the binding affinity of this compound to the AChE enzyme (PDB ID 4EY7). The results from these computational models suggested that the synthesized compounds, including the one bearing the 2,6-difluorobenzyl group, have a good binding affinity with AChE and are predicted to be potent inhibitors with IC₅₀ values in the low micromolar range. tandfonline.com These findings identify this pyrrolidin-2-one derivative as a potential candidate for further development as an acetylcholinesterase inhibitor. tandfonline.com

Fluorine Substitution Effects on Drug Metabolism and Bioavailability

The introduction of fluorine into drug candidates, such as in the 2,6-difluorobenzyl group, is a widely used strategy to enhance a molecule's pharmacokinetic properties, specifically its metabolic stability and bioavailability. nih.govtandfonline.com

Bioavailability: Bioavailability refers to the proportion of an administered drug that enters the systemic circulation to have an active effect. This property is influenced by factors such as solubility, membrane permeability, and metabolic stability. Fluorine substitution can modulate these factors favorably. As the most electronegative element, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's ability to permeate biological membranes. tandfonline.com Furthermore, by increasing metabolic stability, fluorination ensures that more of the active drug survives first-pass metabolism in the liver, thereby increasing its oral bioavailability. nih.govtandfonline.com Judicious use of fluorine can increase lipophilicity, which often improves absorption through the lipid membranes of the gut wall. nih.gov

Applications in Agrochemical and Materials Science Research

Role in Agrochemical Synthesis

2,6-Difluorobenzyl bromide is an important intermediate in the synthesis of certain classes of pesticides. For instance, patent literature discloses its use in the preparation of substituted arylpyrazole compounds, which are investigated for their efficacy as parasiticides. These compounds are designed to target and control parasitic organisms that can affect livestock and crop health.

While specific, commercially named herbicides directly synthesized from this compound are not extensively detailed in publicly available research, its application as a reagent in the synthesis of 1,3,5-triazine-2,4,6-triones has been documented. Triazine compounds are a well-known class of herbicides, suggesting the potential for this compound to be used in the development of new herbicidal agents.

The following table summarizes the role of this compound in the synthesis of these agrochemical classes:

| Agrochemical Class | Precursor Role of this compound | Target Application |

| Parasiticides | Synthesis of substituted arylpyrazole structures | Control of parasitic organisms |

| Herbicides | Reagent in the synthesis of 1,3,5-triazine-2,4,6-triones | Weed control |

Applications in Materials Science

In the realm of materials science, this compound is a valuable component in the synthesis of high-performance polymers and coatings. The introduction of fluorine into polymer matrices is a well-established method for enhancing material properties.

This compound is used in the production of specialty polymers and resins where enhanced thermal and chemical resistance are required. Its difunctional nature (a reactive benzyl (B1604629) bromide group and the fluorinated aromatic ring) allows it to be incorporated into various polymer architectures. These specialty materials are often destined for applications in harsh environments where conventional polymers would degrade.

The development of advanced polymers and coatings often targets the achievement of a specific set of performance characteristics. The use of this compound as a monomer or an intermediate allows for the introduction of fluorine into the final material. This can be leveraged to create surfaces with low energy, leading to non-stick and easy-to-clean properties, which are desirable in a wide range of industrial and consumer applications.

The presence of the 2,6-difluorobenzyl moiety in a polymer structure can significantly enhance its intrinsic properties. The strong carbon-fluorine bond is responsible for the notable improvements in chemical resistance and thermal stability observed in fluorinated polymers.

The table below details the enhancement of material properties through the incorporation of the 2,6-difluorobenzyl group:

| Enhanced Property | Mechanism of Enhancement |

| Chemical Resistance | The highly electronegative fluorine atoms create a stable and unreactive surface, protecting the polymer backbone from chemical attack. |

| Thermal Stability | The high bond energy of the carbon-fluorine bond increases the overall thermal stability of the polymer, allowing it to withstand higher temperatures without degradation. |

Exploration of New Fluorinated Materials for Electronics

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, making them suitable for applications in electronics. Fluorinated materials are explored for their potential use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of organic materials, which can facilitate electron injection and improve the stability of the material. cas.cn

While direct, detailed research findings on the use of this compound for the synthesis of specific new fluorinated materials for electronics are not extensively documented in publicly available literature, its structure makes it a promising candidate as a building block for such materials. The 2,6-difluorobenzyl group can be incorporated into larger conjugated systems, such as poly(p-phenylene vinylene) (PPV) derivatives or liquid crystals, to tailor their electronic and physical properties. colorado.edu The presence of the fluorine atoms can influence the intermolecular interactions and solid-state packing of these materials, which are critical for their performance in electronic devices. cas.cn Further research in this area could lead to the development of novel fluorinated materials with enhanced properties for various electronic applications.

Computational and Spectroscopic Investigations

Computational Chemistry Studies

Computational chemistry provides profound insights into the behavior of molecules at an atomic level, offering a powerful complement to experimental research. For 2,6-difluorobenzyl bromide and its derivatives, these theoretical methods are instrumental in rationalizing experimental findings, predicting molecular properties, and guiding the design of new functional molecules.

Molecular docking and molecular dynamics (MD) simulations are essential computational tools in drug discovery for predicting how a molecule (ligand) binds to a receptor and assessing the stability of the resulting complex. These techniques are particularly relevant for derivatives synthesized from this compound, which is a key building block for various therapeutic agents. sigmaaldrich.comchemicalbook.com

A notable example involves a series of RORγt inverse agonists, which are of interest for treating inflammatory diseases. In this research, a 2,6-difluorobenzyl ether moiety was incorporated into a phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone template. nih.gov This modification led to a surprising increase in potency compared to the parent alcohol derivatives. X-ray co-crystal structures, complemented by computational modeling, revealed the structural basis for this enhancement. The analysis showed that the bulky 2,6-difluorobenzyl ether group prompts a partial uncoiling of helix 11 of the RORγt protein. nih.gov This conformational change creates a new, larger binding pocket that favorably accommodates the benzyl (B1604629) ether group, resulting in a significant gain in binding affinity and potency. nih.gov Such studies highlight how MD simulations can elucidate the dynamic interactions between a ligand and its target protein, explaining structure-activity relationships that are not apparent from static models alone. mdpi.comnih.gov

Theoretical calculations are crucial for understanding the geometry, electronic structure, and vibrational frequencies of transient species like the 2,6-difluorobenzyl radical. The formation of this radical is a key step in understanding the compound's reactivity and spectroscopic properties. Ab initio calculations, particularly using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/cc-pVDZ, have been successfully employed to predict the molecular structure and vibrational modes of this radical. idpublications.org

These calculations provide data that can be directly compared with experimental spectroscopic results. For the 2,6-difluorobenzyl radical, which possesses C2v symmetry, theoretical calculations have accurately predicted the vibrational frequencies observed in its vibronic emission spectrum. idpublications.org This strong correlation between calculated and observed data validates the assignments of specific spectral bands to particular molecular motions, such as C-H bending or ring breathing vibrations, thereby confirming the structural details of the radical. idpublications.org

Accurately predicting the binding affinity between a ligand and its protein target is a primary goal in computational drug design. nih.gov Binding Free Energy (BFE) calculations represent a rigorous, physics-based approach to achieve this. While computationally intensive, methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide reliable estimates of binding affinities. nih.govnih.gov

These calculations are performed within the context of larger drug discovery projects that may utilize building blocks like this compound. The fundamental principle involves computing the free energy change of moving a ligand from a solvent environment into the binding site of a protein using a thermodynamic cycle. nih.govnih.gov For instance, relative binding free energy (RBFE) calculations determine the difference in affinity between two similar ligands by simulating a non-physical, "alchemical" transformation of one molecule into the other, both in the solvent and within the protein's binding site. nih.gov

The accuracy of these methods, often within 1 kcal/mol of experimental values, makes them invaluable for prioritizing compounds for synthesis and optimizing lead candidates. nih.govnih.gov They can guide the modification of a scaffold, such as one derived from this compound, to enhance its binding potency and selectivity for a given biological target. researchgate.net

Spectroscopic Analysis in Research

Spectroscopic techniques are indispensable for the identification and structural characterization of chemical compounds and their reactive intermediates. For this compound and its associated radical, various spectroscopic methods provide definitive evidence of structure and electronic properties.

Vibronic emission spectroscopy is a high-resolution technique used to study the electronic and vibrational energy levels of short-lived, gas-phase species. The jet-cooled 2,6-difluorobenzyl radical, generated in a corona-excited supersonic expansion, has been analyzed using this method. idpublications.org The resulting spectrum reveals detailed information about the energy gap between the ground (D₀) and first excited (D₁) electronic states, as well as the vibrational frequencies in the ground state.

The spectrum of the 2,6-difluorobenzyl radical is characterized by a strong origin band at 21,774 cm⁻¹. idpublications.org Numerous other peaks in the spectrum correspond to vibronic transitions, where changes in both electronic and vibrational energy levels occur simultaneously. The assignment of these spectral bands is confirmed by comparing their positions with frequencies predicted from ab initio theoretical calculations. idpublications.org For example, a strong intensity band at 686 cm⁻¹ from the origin is assigned to the ring breathing vibration mode, which agrees well with the calculated value of 699 cm⁻¹. idpublications.org

Below is a table summarizing the major vibronic band assignments for the 2,6-difluorobenzyl radical.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) | Intensity |

|---|---|---|---|

| 550 | - | 18b (C–H bending) | - |

| 686 | 699 | 1 (Ring breathing) | Strong |

| - | - | 6a | Strong |

| - | - | 6b | Very Weak |

| 1594 | - | 8a (C–H in-plane stretching) | - |

Data sourced from Progressive Academic Publishing. idpublications.org Note: Not all observed bands have a corresponding calculated value or intensity listed in the source literature.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routine and powerful methods for confirming the structure of stable organic compounds like this compound.

IR Spectroscopy: The IR spectrum of this compound is used to identify its functional groups. Key expected absorptions include C-H stretching vibrations for the aromatic ring and the CH₂ group, C=C stretching vibrations characteristic of the benzene (B151609) ring, and strong C-F stretching bands. The C-Br stretching frequency typically appears in the fingerprint region at lower wavenumbers. While often used for qualitative confirmation, detailed IR spectral data for this specific compound is not always published in primary research literature but is confirmed by suppliers to be consistent with the expected structure. ruifuchem.com

NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound (recorded in CDCl₃), the most distinct signal is a singlet for the two protons of the bromomethyl (-CH₂Br) group. The aromatic protons appear as a multiplet, with their chemical shifts and splitting patterns influenced by the two adjacent fluorine atoms. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for the -CH₂Br carbon and the four unique carbons of the difluorinated benzene ring. The signals for the carbons directly bonded to fluorine (C2 and C6) would appear as doublets due to one-bond C-F coupling, providing definitive evidence for the substitution pattern.

These spectroscopic techniques, when used together, allow for the unambiguous structural confirmation of this compound. chemicalbook.com

Mass Spectral Analysis for Compound Identification

Mass spectrometry is a critical analytical technique for the identification and structural elucidation of chemical compounds. In the case of this compound, mass spectral analysis provides key information regarding its molecular weight and fragmentation pattern, which is essential for its unambiguous identification.

The molecular formula of this compound is C₇H₅BrF₂, corresponding to a molecular weight of approximately 207.02 g/mol . fishersci.comsigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. A characteristic feature of bromine-containing compounds is the presence of a distinct isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. wpmucdn.com Consequently, the mass spectrum of this compound is expected to exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺.

Following ionization, the molecular ion undergoes fragmentation. The most probable fragmentation pathway for benzyl halides involves the cleavage of the benzylic carbon-halogen bond, which is typically the weakest bond in the structure. For this compound, this involves the loss of a bromine radical (•Br) to form the highly stable 2,6-difluorobenzyl cation. This fragment is expected to be a prominent, if not the base peak, in the spectrum.

The expected key fragmentation steps are:

Formation of the Molecular Ion: C₇H₅F₂Br + e⁻ → [C₇H₅F₂Br]⁺˙ (m/z ≈ 207 and 209)

Alpha-Cleavage (Loss of Bromine): [C₇H₅F₂Br]⁺˙ → [C₇H₅F₂]⁺ + •Br (m/z ≈ 127)

Further fragmentation of the [C₇H₅F₂]⁺ cation could occur, though this cation is resonance-stabilized. Research on the mass spectrometric behavior of similar compounds, such as 2,6-difluoroiodobenzene, also shows that the primary fragmentation is the loss of the halogen atom, followed by further dissociation. researchgate.net This general fragmentation behavior provides a reliable method for the identification of this compound in complex mixtures and for confirming its structure post-synthesis.

Table 1: Expected Mass Spectral Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Ion/Fragment | Significance |

| ~209 | [C₇H₅⁸¹BrF₂]⁺˙ | Molecular ion peak (M+2) |

| ~207 | [C₇H₅⁷⁹BrF₂]⁺˙ | Molecular ion peak (M) |

| ~127 | [C₇H₅F₂]⁺ | 2,6-difluorobenzyl cation; loss of Br |

Photophysical Studies of Derived Complexes

While this compound itself is not a fluorophore, it serves as a crucial building block in the synthesis of more complex molecules that exhibit interesting photophysical properties. It is used as a reagent for the alkylation of heterocyclic systems, such as quinazolines, to produce derivatives with potential applications in materials science and optoelectronics. sigmaaldrich.com The introduction of the 2,6-difluorobenzyl group can significantly modulate the electronic and luminescent properties of the resulting compounds.

The donor-acceptor design is a classic and effective method for creating new fluorescent molecules. nih.govrsc.org Quinazoline (B50416) derivatives, for example, have been extensively studied as fluorophores. nih.govresearchgate.net These molecules can be designed with an electron-accepting quinazoline core and various electron-donating groups, leading to compounds with tunable fluorescent emissions. nih.gov

Research into the photophysical properties of 2,4-disubstituted quinazolines has shown that the nature and position of substituents have a profound effect on their absorption and emission characteristics. One study on 2-azinyl-quinazolines specifically investigated the impact of fluorine substitution on the benzene ring of a substituent. urfu.ru The introduction of fluorine atoms led to a bathochromic (red) shift in both the absorption and emission maxima. urfu.ru This shift is attributed to an extension of the π-conjugation length and a reinforcement of the donor-acceptor interaction within the molecule. urfu.ru

Crucially, the study found that the introduction of fluorine atoms also resulted in a significant increase in the fluorescence quantum yield (QY), a measure of the efficiency of the fluorescence process. For one particular derivative, the quantum yield increased to 72% upon the introduction of fluorine atoms. urfu.ru This enhancement highlights the role of the fluorinated substituent, which would be introduced via a precursor like this compound, in fine-tuning the photophysical properties of the final complex. These findings demonstrate that using this compound as a synthetic reagent is a viable strategy for developing novel fluorophores with enhanced emission intensity and altered spectral characteristics.

Table 2: Effect of Fluorine Substitution on Quinazoline Derivative Photophysical Properties

| Compound Type | Substitution | λabs (nm) in Toluene | λem (nm) in Toluene | Quantum Yield (QY) % in Toluene | Reference |

| 2-Azinyl-quinazoline | Unsubstituted | 390 | 472 | 54 | urfu.ru |

| 2-Azinyl-quinazoline | Fluorine atoms on benzene ring | 399 | 490 | 72 | urfu.ru |

Environmental and Safety Considerations in Research Settings

Environmental Fate and Degradation Pathways (Contextual, related to derivatives)

Persistence and Degradability Research

Organofluorine compounds are known for their environmental persistence, largely due to the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. mdpi.comwikipedia.org This stability suggests that fluorinated compounds, including derivatives of 2,6-Difluorobenzyl bromide, are likely to resist degradation under natural environmental conditions. bund.netnih.govresearchgate.net

While some microorganisms have demonstrated the ability to degrade certain fluorinated aromatic compounds, the processes are often slow. researchgate.netnih.gov Biodegradation, when it occurs, may not lead to complete mineralization and can result in the formation of other persistent fluorinated metabolites. nih.gov Partially fluorinated chemicals may undergo slow microbial conversion of the non-fluorinated parts of the molecule, but the fluorinated residue is likely to persist for a very long time. bund.net The degradation of fluorobenzoates, for instance, has been observed under specific anaerobic conditions, but fluorophenols have proven to be highly recalcitrant. nih.gov

Bioaccumulation Potential Studies

The tendency of a chemical to accumulate in living organisms is a significant environmental concern. Persistent organic pollutants, particularly other organohalogens, are known to bioaccumulate. nih.gov Organobromine compounds, both natural and anthropogenic, have been detected in various marine organisms, indicating a potential for accumulation in food chains. researchgate.netnih.gov

Similarly, many per- and polyfluoroalkyl substances (PFAS) exhibit substantial bioaccumulation potential, which can vary between species and the specific nature of the compound. nih.gov Given the high persistence conferred by the C-F bond, it is plausible that derivatives of this compound could also bioaccumulate, posing a potential risk to ecosystems. bund.net A substance is generally considered to have a bioaccumulation risk if its bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is greater than 2000. nih.gov

Mobility in Soil Assessments

The movement of a chemical through soil affects its potential to contaminate groundwater and surrounding ecosystems. The mobility of organic compounds in soil is complex and depends on factors such as water solubility, soil organic matter content, and the chemical's polarity. researchgate.net

Organobromine compounds can be incorporated into soil organic matter, which may reduce their mobility. wikipedia.org However, the fate of fluorinated compounds in soil is a growing area of concern. researchgate.net The properties of these compounds can lead to their migration through the soil profile, potentially reaching groundwater. researchgate.net Without specific data for this compound, assessments must rely on the general principles that govern the transport of organohalogen compounds in terrestrial environments.

Environmental Impact of Synthesis Processes, particularly Continuous Flow

The environmental footprint of a chemical is not only determined by its intrinsic properties but also by the process used for its synthesis. Traditional batch manufacturing processes for specialty chemicals and pharmaceuticals can be resource-intensive, generating significant waste and consuming large amounts of energy. acs.org

Continuous flow chemistry has emerged as a greener and more sustainable alternative. researchgate.netaragen.comrsc.org This technology offers numerous environmental advantages over batch processing, including:

Reduced Waste Generation: Higher yields and selectivity in flow reactors lead to a lower E-factor (environmental factor), minimizing waste. acs.org

Energy Efficiency: Continuous flow processes often show significant reductions in energy consumption, in some cases by an order of magnitude, compared to batch methods. acs.org

Improved Safety: The small reaction volumes inherent to flow systems minimize the risks associated with handling hazardous reagents and controlling exothermic reactions. rsc.orglabmanager.com

Solvent Reduction: Flow chemistry can enable the use of environmentally benign solvents, sometimes at elevated temperatures and pressures that are challenging to manage in batch reactors. researchgate.net

Occupational Safety and Handling in Research Laboratories

This compound is a hazardous chemical that requires strict safety protocols in a research laboratory setting. It is classified as a corrosive solid and a lachrymator, meaning it can cause severe tissue damage upon contact and is a potent eye irritant that causes tearing. aksci.combrandeis.edu

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. sigmaaldrich.comechemi.com Adherence to the safety precautions outlined in the Safety Data Sheet (SDS) is mandatory to ensure the well-being of laboratory personnel. ccohs.ca All work with this compound should be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. wpmucdn.compdx.eduhkust.edu.hk

The detailed GHS classification provides a clear framework for understanding the primary hazards associated with this compound.

| Category | Details |

|---|---|

| GHS Classification |

|

| Pictogram |  (GHS05) (GHS05) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. sigmaaldrich.comechemi.com |

| Other Hazards | Lachrymator (substance which increases the flow of tears). aksci.com |

| Precautionary Statements (Prevention) |

|

| Precautionary Statements (Response) |

|

| Precautionary Statements (Storage) |

|

| Precautionary Statements (Disposal) |

|

Personal Protective Equipment Requirements

Due to its hazardous nature, comprehensive personal protective equipment (PPE) is mandatory when handling this compound. echemi.com Engineering controls, such as working in a chemical fume hood and ensuring the immediate availability of eyewash stations and safety showers, are fundamental prerequisites. aksci.comfishersci.com

Detailed PPE requirements are outlined in the table below.

| Protection Type | Specific Requirements | Rationale & Citations |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical splash-resistant safety glasses. aksci.comechemi.com A face shield may be required for situations with a higher risk of splashing. | Protects against severe eye damage and irritation. aksci.com This compound is classified as a lachrymator, a substance that increases the flow of tears. aksci.com |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) must be worn. thermofisher.com Protective clothing, which may include fire/flame-resistant and impervious garments, is necessary to prevent skin contact. echemi.comfishersci.com | The compound causes severe skin burns. aksci.comechemi.com Contaminated clothing must be removed immediately and washed before reuse. aksci.comtcichemicals.com |

| Respiratory Protection | All handling should occur in a well-ventilated area, preferably under a chemical fume hood, to minimize dust and vapor inhalation. aksci.comthermofisher.com If exposure limits are exceeded or irritation is experienced, a full-face respirator or a dust mask (e.g., N95 type) should be used. echemi.comsigmaaldrich.com For emergencies, a self-contained breathing apparatus may be necessary. aksci.com | Prevents respiratory irritation from breathing in dust or fumes. aksci.comtcichemicals.com |

Emergency Procedures and Spill Containment

In the event of accidental exposure or a spill, immediate and appropriate action is crucial to minimize harm.

Emergency First Aid Procedures

Personnel must be familiar with the following first aid measures. Immediate medical attention is required in all cases of exposure. aksci.comechemi.com

| Exposure Route | Immediate Action |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation. aksci.comechemi.comthermofisher.com |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water for at least 15 minutes. aksci.comthermofisher.com |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. aksci.comechemi.com |

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. aksci.comechemi.comthermofisher.com |

Spill Containment and Cleanup

A chemical spill should be treated as a hazardous situation requiring a methodical response.

Alert and Evacuate : Notify all personnel in the immediate area and evacuate to a safe distance. thermofisher.com

Ventilate and Control : Ensure the area is well-ventilated and remove all sources of ignition. aksci.com

Contain : Prevent further spread of the spill using an inert, non-combustible absorbent material like sand or earth. aksci.comulethbridge.ca

Clean Up : Carefully sweep or vacuum the absorbed material into a suitable, sealed, and properly labeled container for disposal. aksci.comthermofisher.comfishersci.no Avoid actions that generate dust. thermofisher.comfishersci.no

Decontaminate : After the spilled material is removed, clean the affected area with soap and water. ulethbridge.ca

Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste. ulethbridge.cakent.edu

Safe Storage and Incompatibility Considerations

Proper storage is essential to maintain the stability of this compound and prevent dangerous reactions. The compound should be stored in a designated corrosives area. fishersci.comfishersci.no

| Storage Factor | Requirement | Citations |

| Container | Store in a tightly closed, original, or corrosive-resistant container. | aksci.comfishersci.comtcichemicals.com |

| Environment | Keep in a cool, dry, and well-ventilated place. | aksci.comfishersci.com |

| Security | The storage area should be locked to restrict access. | aksci.comechemi.com |

| Atmosphere | Some suppliers recommend storing under an inert gas. | tcichemicals.com |

Incompatible Materials

To avoid hazardous chemical reactions, this compound must be stored separately from the following substances:

Strong oxidizing agents aksci.comfishersci.comthermofisher.com

Strong acids fishersci.comthermofisher.com

Strong bases fishersci.comthermofisher.com

Strong reducing agents fishersci.comthermofisher.com

Metals (may be corrosive to them) tcichemicals.com

Disposal of Chemical Waste

Waste containing this compound is classified as hazardous. thermofisher.com All disposal practices must comply with federal, state, and local environmental regulations. aksci.comfishersci.com

Chemical waste generators are responsible for correctly classifying the waste to ensure it is managed safely and legally. aksci.com The substance and any contaminated materials should be collected in suitable, closed containers and sent to an approved waste disposal facility. aksci.comechemi.comtcichemicals.com Do not reuse empty containers; they should be disposed of as unused product. aksci.com Contaminated packaging must be handled as hazardous waste and taken to a special waste collection point. thermofisher.com

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalysis

The reactivity of 2,6-Difluorobenzyl bromide is primarily centered around nucleophilic substitution reactions. innospk.com However, future research will likely focus on expanding its synthetic utility through the exploration of novel reaction pathways and advanced catalytic systems. The development of new catalytic methods can unlock unprecedented transformations, leading to more efficient and selective syntheses.

One promising area is the use of transition metal catalysis. For instance, copper-catalyzed reactions within microreactors have been shown to be an efficient and sustainable method for the high-throughput production of certain pharmaceuticals. sigmaaldrich.com Future work could adapt such systems for reactions involving this compound, enabling cross-coupling reactions or other transformations that are challenging under conventional conditions. Another avenue involves iodoarene-catalyzed enantioselective reactions, which could be applied to generate chiral molecules from derivatives of this compound. nih.govbohrium.com

Furthermore, the field of photoredox catalysis offers a sustainable and powerful tool for generating radical intermediates under mild conditions. uliege.be Investigating the behavior of this compound in visible-light-mediated reactions could lead to novel carbon-carbon and carbon-heteroatom bond-forming strategies, significantly broadening its synthetic potential beyond traditional ionic pathways. uliege.bersc.org

Table 1: Emerging Catalytic Strategies

| Catalytic Approach | Potential Application for this compound | Key Advantages |

|---|---|---|

| Copper Catalysis in Microreactors | High-throughput synthesis, cross-coupling reactions. | Enhanced efficiency, sustainability, scalability. sigmaaldrich.com |

| Iodoarene Catalysis | Enantioselective synthesis of chiral fluorinated compounds. | Access to stereochemically complex molecules. nih.govbohrium.com |

| Visible Light Photoredox Catalysis | Novel C-C and C-heteroatom bond formation via radical pathways. | Mild reaction conditions, sustainable energy source. uliege.be |

Development of Advanced Fluorinated Molecules with Tailored Properties

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. chemimpex.commdpi.com As a key fluorinated building block, this compound is central to the development of advanced molecules with precisely tailored characteristics. tcichemicals.com

In materials science, the compound is utilized in the synthesis of specialty polymers and resins that exhibit enhanced thermal and chemical resistance. chemimpex.com Future research is expected to focus on creating novel fluorinated polymers with specific optical or electronic properties for applications in electronics and advanced coatings. chemimpex.comnih.gov By incorporating the 2,6-difluorobenzyl moiety, researchers can fine-tune properties such as refractive index, dielectric constant, and resistance to degradation.

In medicinal chemistry, the focus will be on leveraging the unique electronic properties of the 2,6-difluorophenyl group to design new therapeutic agents with improved potency and pharmacokinetic profiles. chemimpex.com The strategic placement of fluorine can block metabolic pathways, increase binding interactions with target proteins, and enhance bioavailability. nih.gov Research will aim to synthesize new families of compounds where the 2,6-difluorobenzyl group is a key pharmacophoric element.

Expansion of Biological Applications beyond Current Scope

This compound is a crucial intermediate in the synthesis of several established drugs, including the anticonvulsant Rufinamide and the gonadotropin-releasing hormone antagonist Relugolix, used in cancer and uterine fibroid treatment. vasista.co.in It has also been used to prepare inhibitors of the bovine viral diarrhea virus, which serves as a surrogate for the hepatitis C virus. chemicalbook.com

Recent studies have demonstrated that derivatives of this compound can act as potent and selective inverse agonists for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key target for inflammatory diseases. nih.gov This finding opens the door to exploring its utility in autoimmune disorders. Future research will likely investigate the synthesis and screening of new libraries of compounds derived from this compound against a wider range of biological targets. Given its presence in molecules targeting neurological disorders, cancer, and viral infections, there is significant potential to discover novel agents for other therapeutic areas, such as metabolic diseases or neurodegenerative disorders.

Table 2: Known and Emerging Biological Applications of this compound Derivatives

| Therapeutic Area | Example Compound/Target | Reference |

|---|---|---|

| Epilepsy | Rufinamide | vasista.co.in |

| Oncology/Endocrinology | Relugolix | vasista.co.in |

| Virology | Bovine Viral Diarrhea Virus (HCV surrogate) inhibitors | sigmaaldrich.com |

| Inflammatory Disease | RORγt inverse agonists | nih.gov |

| Endocrinology | Gonadotropin-releasing hormone receptor antagonists | sigmaaldrich.com |

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability. Future research into this compound will undoubtedly focus on developing more sustainable manufacturing processes.

A significant step in this direction is a patented method for synthesizing this compound that avoids hazardous and expensive reagents. This process replaces the traditional brominating agent N-bromosuccinimide with a combination of hydrobromic acid and hydrogen peroxide, and it substitutes the chemical initiator azobisisobutyronitrile with light. google.com This photo-initiated method is not only more cost-effective but also proceeds under milder conditions and results in higher product purity. google.com

Further advancements could involve the use of flow chemistry and microreactor technology, which offer improved heat and mass transfer, enhanced safety, and the potential for process automation. sigmaaldrich.com Exploring solvent-free reaction conditions, utilizing recyclable catalysts, and minimizing waste generation will be key objectives. Applying the principles outlined in reviews of green fluorine chemistry, such as improving atom economy and reducing the use of hazardous reagents like hydrofluoric acid in upstream processes, will be crucial for the long-term sustainable production of this important intermediate. cas.cn

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these techniques can accelerate the design and optimization of new molecules by predicting their properties and interactions.

Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, can be significantly enhanced through computational methods. nih.gov Techniques like molecular docking can predict how derivatives of this compound will bind to a specific protein target. For example, the X-ray co-crystal structure of a derivative bound to RORγt revealed how the bulky 2,6-difluorobenzyl ether group induced a conformational change in the protein, creating a new binding pocket and explaining the compound's high potency. nih.gov This structural insight is invaluable for designing next-generation inhibitors.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that predict the activity of unsynthesized compounds. ub.edu By analyzing a dataset of known molecules containing the 2,6-difluorobenzyl moiety, researchers can identify key structural features that contribute to desired properties. This predictive power allows for the rational design of new compounds with a higher probability of success, saving significant time and resources in the synthetic and testing phases. nih.gov

Q & A

Basic: What are common synthetic routes for 2,6-Difluorobenzyl bromide in N-alkylation reactions?

Answer:

this compound is frequently employed in N-alkylation reactions due to its electrophilic benzyl bromide group. A standard protocol involves using KF/alumina as a base in acetonitrile under reflux conditions. For example, in the synthesis of 1-(2,6-difluorobenzyl)-5-chloroisatin, KF/alumina (1.5 equivalents) is added to a solution of 5-chloroisatin in acetonitrile, followed by dropwise addition of this compound. The mixture is refluxed for 24 hours, yielding the product in 89% yield after recrystallization . This method avoids moisture-sensitive reagents and simplifies purification.

Basic: How is this compound utilized in synthesizing 1,2,3-triazoles?

Answer:

The compound serves as a precursor for 2,6-difluorobenzyl azide , a key intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For instance, in rufinamide synthesis, this compound undergoes an SN2 substitution with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 20°C to form the azide intermediate. This intermediate then reacts with propiolamide under copper catalysis to yield the 1,2,3-triazole core .

Advanced: How can continuous flow synthesis be optimized for rufinamide production using this compound?

Answer:

Continuous flow reactors (PFRs) enhance efficiency by minimizing side reactions. A three-step flow process includes:

SN2 substitution : Reacting this compound with NaN₃ in DMSO at 20°C (residence time: 5 min).

Propiolamide formation : Methyl propiolate reacts with aqueous NH₄OH at 0°C.

CuAAC reaction : The azide and propiolamide intermediates combine in copper tubing (residence time: 10 min), achieving 92% yield with 20:1 regioselectivity for the 1,4-triazole isomer .

Key parameters : Temperature control (<25°C), solvent compatibility (DMSO for solubility), and copper tubing as an in-line catalyst.

Advanced: How is regioselectivity analyzed in 1,2,3-triazole formation from 2,6-difluorobenzyl azide?

Answer:

Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by catalyst choice and reaction kinetics . Copper(I) catalysts favor 1,4-regioselectivity via a stepwise mechanism. For example, using copper-on-charcoal under flow conditions yields a 20:1 ratio of 1,4- to 1,5-isomers . Characterization involves HPLC for isomer separation and ¹H NMR to confirm substitution patterns (e.g., distinct chemical shifts for triazole protons) .

Advanced: What techniques are used to characterize 2,6-difluorobenzyl derivatives via crystallography?

Answer:

Single-crystal X-ray diffraction is critical for structural elucidation. For example, in N,N-bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine , the analysis revealed:

- Dihedral angles : 81.95° and 81.86° between the thiadiazole and benzyl rings.

- Packing interactions : Stabilized by C–H···N and C–H···F hydrogen bonds.

Crystallization is achieved via slow evaporation in ethyl acetate/hexane, with refinement using riding models for H-atoms .

Advanced: How can researchers mitigate risks when handling reactive intermediates derived from this compound?

Answer:

- Azide intermediates : Use inert atmospheres (N₂/Ar) to prevent explosive hazards.

- Solvent selection : DMSO stabilizes intermediates but requires careful disposal due to peroxidation risks.

- Purification : Column chromatography (silica gel, 10% ethyl acetate/hexane) removes unreacted bromide, confirmed by TLC or GC/MS .

Refer to safety data sheets (SDS) for handling corrosive byproducts (e.g., NaBr) and personal protective equipment (PPE) recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|